2-Tetradecanol
Overview
Description
Synthesis Analysis
The synthesis of tetradecanoic acid, a related compound, involves processes that can be adapted for 2-Tetradecanol production. A method described involves treating 1-bromotridecane with K13CN to form a labeled nitrile, which upon hydrolysis, yields the desired acid. This synthesis route highlights the potential for isotopic labeling in studying the chemical properties of fatty acids and alcohols like 2-Tetradecanol (Sparrow, Patel, & Morrisett, 1983).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Tetradecanol can be analyzed through various spectroscopic methods, as demonstrated by the synthesis and analysis of related fatty acids. Techniques such as gas-liquid chromatography, infrared, and NMR spectroscopy are vital for evaluating the molecular structure and purity of these compounds (Sparrow, Patel, & Morrisett, 1983).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Tetradecanol can be inferred from studies on related fatty alcohols and acids. For instance, the synthesis of gem-dideuterated tetradecanoic acids and their use in investigating enzymatic transformations provide insights into the reactivity and functional group transformations of fatty acids, which are closely related to the chemical behavior of fatty alcohols like 2-Tetradecanol (Rodríguez, Camps, & Fabriàs, 2001).
Physical Properties Analysis
The physical properties of 2-Tetradecanol, such as melting point, boiling point, and solubility, are crucial for its application in various industries. Research into the physical properties of similar compounds, such as the electret effect in 1-tetradecanol, provides valuable information on the electrical properties and potential applications of fatty alcohols in electronic devices (Cross & Hart, 1966).
Chemical Properties Analysis
Investigating the chemical properties of 2-Tetradecanol involves understanding its reactivity, stability, and interactions with other substances. Studies on related compounds, such as the preparation and properties of 1-tetradecanol composite phase change materials, shed light on the thermal storage performance and stability of fatty alcohols, indicating their potential for energy storage applications (Tian, Song, Niu, & Feng, 2013).
Scientific Research Applications
1. Thermo-Responsive Fungicide-Loaded Nanoparticles
- Methods of Application: The fungicide azoxystrobin, solvent DEP, emulsifier Tween 80, and thermo-responsive component 2-Tetradecanol were combined to create thermal-response oil phases. Conditions for emulsification were then optimized .
- Results or Outcomes: The formula with 5 g azoxystrobin, 10 mL DEP, 6 mL Tween 80, and 2.5 g 2-Tetradecanol constructed the proposed oil phase with the ability to transform from solid at 20 °C to softened at 31.5 °C .
2. Graphene Aerogel Form-Stable Composite Phase Change Materials
- Methods of Application: 2-Tetradecanol/graphene aerogel form-stable composite phase change materials were prepared by physical absorption. Two kinds of graphene aerogels were prepared using vitamin C and ethylenediamine to enhance the thermal conductivity of 2-Tetradecanol and prevent its leakage during phase transition .
- Results or Outcomes: The latent heat of the 2-Tetradecanol/graphene aerogel composite phase change materials with 5 wt.% graphene aerogel was similar to the theoretical latent heat of pure 2-Tetradecanol. The thermal conductivity of the 2-Tetradecanol/graphene aerogel composite phase change material improved gradually as the graphene aerogel content increased .
3. Tetradecanol and Myristic Acid/Cellulose Form-Stable Phase Change Material
- Methods of Application: The eutectic mixture of tetradecanol and myristic acid was incorporated into hydroxylpropyl methyl cellulose (HPMC) to prepare the FS PCM. The chemical structure, crystallization behavior, and morphology of the FS PCM were studied using Fourier-transform infrared spectroscopy (FT-IR), X-ray diffractometer (XRD), and scanning electron microscopy (SEM), respectively .
- Results or Outcomes: The absorption of the eutectic mixture into HPMC is nearly 50% and without seepage from the composite. The peak temperatures of melting and solidifying were 34.61 and 31.09 °C, and latent heat was 102.11/84.58 J g −1 by DSC. The FS PCM showed good thermal stability and reliability performance .
4. Tetradecanol–Palmitic Acid/Expanded Perlite Composites Containing Carbon Fiber
- Methods of Application: Binary eutectic mixtures of palmitic acid (PA) and tetradecanol (TD) were utilized as thermal energy storage material in the composites, where expanded perlite (EP) behaved as supporting material .
- Results or Outcomes: The melting temperature of the composite was 33.6 °C, with high phase change latent heat (PCLH) of 138.3 kJ kg −1. Also, the freezing temperature was estimated at 29.7 °C, with PCLH of 137.5 kJ kg −1. The thermal cycling measurements showed that the composite had adequate stability even after 200 melting/freezing cycles .
Safety And Hazards
properties
IUPAC Name |
tetradecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJIIMZXMWMCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871095 | |
Record name | 2-tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tetradecanol | |
CAS RN |
4706-81-4 | |
Record name | (±)-2-Tetradecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4706-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tetradecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-TETRADECANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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